

Commercial availability and suppliers of 6-Isopropylpyridin-2-amine.

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Compound of Interest

Compound Name: 6-Isopropylpyridin-2-amine

Cat. No.: B1321655

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Technical Guide: 6-Isopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **6-Isopropylpyridin-2-amine** (CAS No. 78177-12-5), also known as 2-Amino-6-isopropylpyridine or 6-(propan-2-yl)pyridin-2-amine. Due to limited publicly available data, this guide also presents a plausible synthetic route and discusses the potential, though currently uncharacterized, biological significance of this compound in the broader context of substituted aminopyridines.

Commercial Availability and Suppliers

6-Isopropylpyridin-2-amine is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities. Below is a summary of key suppliers and their offerings.

Supplier	CAS Number(s)	Purity	Available Quantities	Additional Notes
Sigma-Aldrich	78177-12-5	≥98%	250 mg, 1 g, 5 g	Ships in 7 days from Aldrich Partner.
Parchem	29460-93-3, 78177-12-5	Not specified	Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot	A specialty chemical supplier. [1]
BLD Pharm	78177-12-5	Not specified	Inquire for details	Available for online orders.

Experimental Protocols

Synthesis of 6-Isopropylpyridin-2-amine

While a detailed, step-by-step synthesis protocol for **6-Isopropylpyridin-2-amine** is not readily available in peer-reviewed literature, a general method for its preparation can be adapted from a Negishi cross-coupling reaction. This approach involves the reaction of a halo-substituted pyridine with an organozinc reagent. A specific example for the synthesis of **6-Isopropylpyridin-2-amine** has been described in the supporting information of a publication by Cherney et al.[\[2\]](#)

General Procedure:

A reaction vial is charged with the electrophile (e.g., 6-bromopyridin-2-amine) and a palladium catalyst (e.g., Xantphos Pd G3 or PEPPSI IHept-Cl). The vial is then transferred to a nitrogen-filled glovebox. Anhydrous tetrahydrofuran (THF) is added, followed by a solution of isopropylzinc bromide in THF. The reaction is sealed and stirred, typically overnight, at a controlled temperature (e.g., 30°C). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried, filtered, and

concentrated. The crude product is then purified by column chromatography to yield the desired **6-Isopropylpyridin-2-amine**.^[2]

It is important to note that this is a general outline, and optimization of reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary to achieve a desirable yield and purity.

Biological Activity and Signaling Pathways

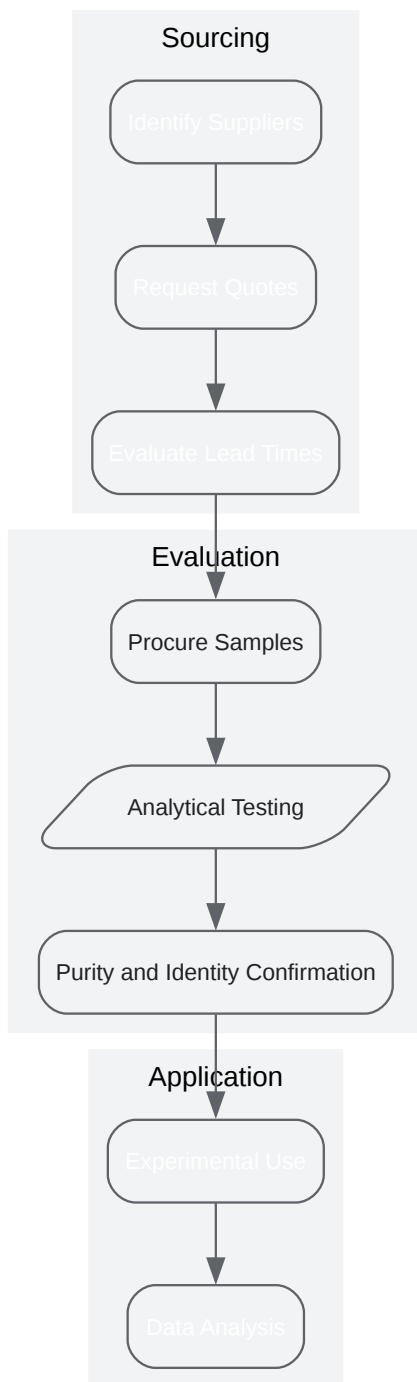
As of the date of this guide, there is a notable lack of published research specifically detailing the biological activity or mechanism of action of **6-Isopropylpyridin-2-amine**. However, the 2-aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds.^[3] Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including but not limited to, antimalarial, antibacterial, and kinase inhibitory activities.^{[4][5]}

The biological effects of aminopyridine derivatives are highly dependent on the nature and position of the substituents on the pyridine ring.^[4] Therefore, while the isopropyl group at the 6-position of **6-Isopropylpyridin-2-amine** will undoubtedly influence its physicochemical properties and potential biological targets, specific signaling pathways have not been elucidated.

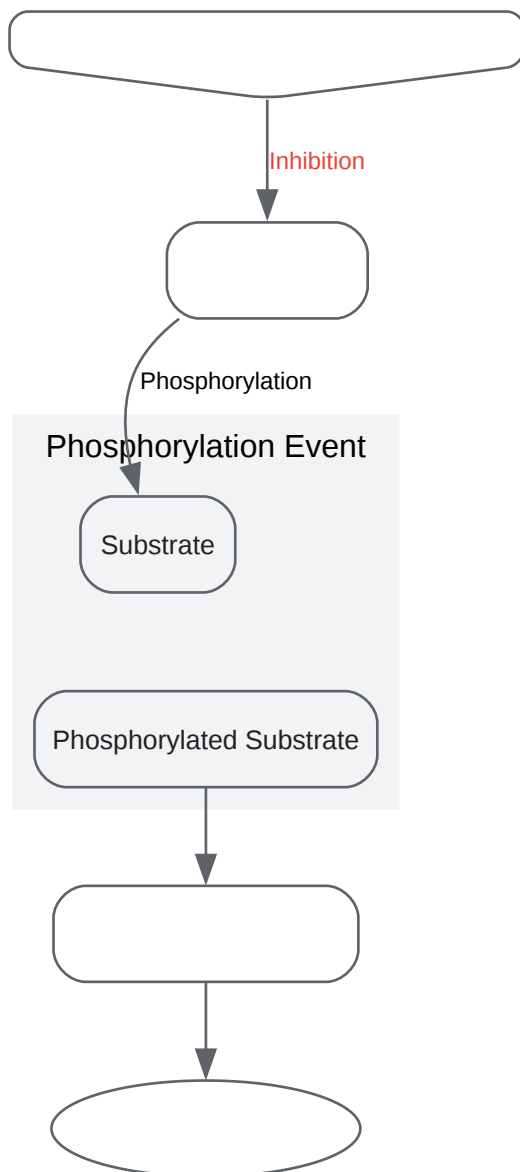
Researchers interested in the biological evaluation of this compound could consider screening it against panels of kinases, as many substituted pyridines are known to be kinase inhibitors. Furthermore, its structural similarity to other biologically active aminopyridines might suggest potential activity in areas such as neuroscience or infectious diseases.

Visualizations

Sourcing and Evaluation Workflow for 6-Isopropylpyridin-2-amine

[Click to download full resolution via product page](#)Caption: Sourcing and evaluation workflow for **6-Isopropylpyridin-2-amine**.

Hypothetical Signaling Pathway for a 2-Aminopyridine Derivative

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Caption: Hypothetical kinase inhibition pathway for a 2-aminopyridine derivative.

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